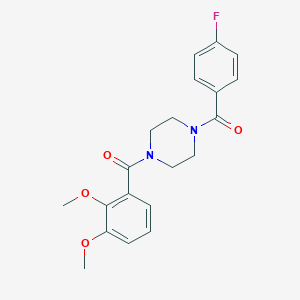
1-(2,3-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine, also known as DF-MDBP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained attention in recent years due to its potential application in scientific research, particularly in the field of neuroscience.
作用機序
1-(2,3-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine acts as a partial agonist at the 5-HT2A receptor, meaning it activates the receptor to a lesser extent than a full agonist would. This activity leads to downstream effects on various signaling pathways, including the activation of phospholipase C and the release of intracellular calcium. The precise mechanisms underlying the effects of 1-(2,3-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine on other serotonin receptors are still being investigated.
Biochemical and Physiological Effects:
The effects of 1-(2,3-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine on biochemical and physiological processes are still being studied. Studies have suggested that it may have anxiogenic and hallucinogenic effects, similar to other compounds that act on the 5-HT2A receptor. Additionally, 1-(2,3-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine has been shown to have effects on the regulation of circadian rhythms and the modulation of pain perception.
実験室実験の利点と制限
One advantage of 1-(2,3-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine is its high affinity for the 5-HT2A receptor, which allows for precise manipulation of this receptor in laboratory settings. Additionally, its activity at other serotonin receptors expands its potential applications in neuroscience research. However, one limitation of 1-(2,3-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine is its potential for off-target effects, particularly at higher doses. Careful dosing and monitoring are necessary to ensure accurate interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 1-(2,3-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine. One area of interest is the investigation of its effects on various brain regions and neural circuits. Additionally, studies could examine the effects of 1-(2,3-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine on behavior and cognition in animal models. Finally, further research is needed to fully understand the mechanisms underlying the effects of 1-(2,3-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine on serotonin receptors and other signaling pathways.
合成法
1-(2,3-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine can be synthesized through a multi-step process involving the reaction of 2,3-dimethoxybenzoyl chloride with 4-fluorobenzoyl chloride in the presence of piperazine. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.
科学的研究の応用
1-(2,3-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine has been identified as a potential tool for studying the function of serotonin receptors in the brain. Studies have shown that it binds to the 5-HT2A receptor with high affinity, making it a useful tool for investigating the role of this receptor in various physiological and pathological processes. Additionally, 1-(2,3-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine has been shown to have activity at other serotonin receptors, including 5-HT2C and 5-HT7, further expanding its potential applications in neuroscience research.
特性
分子式 |
C20H21FN2O4 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C20H21FN2O4/c1-26-17-5-3-4-16(18(17)27-2)20(25)23-12-10-22(11-13-23)19(24)14-6-8-15(21)9-7-14/h3-9H,10-13H2,1-2H3 |
InChIキー |
URYZBROSEVXQIV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
正規SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(1-acetyl-2-pyrrolidinyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide](/img/structure/B246812.png)
![N-({1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide](/img/structure/B246819.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1'-propyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246829.png)

![(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B246833.png)


![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)



